molecular formula C14H23N3O5S2 B2927519 N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)methanesulfonamide CAS No. 897622-19-4

N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)methanesulfonamide

Cat. No. B2927519
CAS RN: 897622-19-4
M. Wt: 377.47
InChI Key: AIEGEDNGYOKFDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)methanesulfonamide” is a synthetic piperazine derivative . Piperazine derivatives have been studied for their efficacy as acetylcholinesterase inhibitors (AChEIs), which are aimed at increasing central cholinergic neurotransmission .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)methanesulfonamide” include a molecular weight of 299.39 . It is a powder that should be stored at room temperature .

Scientific Research Applications

Sulfomethylation of Macrocycles

A foundational study by van Westrenen and Sherry (1992) demonstrated the sulfomethylation of piperazine and polyazamacrocycles, paving the way for the development of mixed-side-chain macrocyclic chelates. This process, which involves the introduction of methanesulfonate groups into these structures, is significantly influenced by pH levels. Such advancements in sulfomethylation techniques have broad implications for creating mono- and diacetate, phosphonate, and phosphinate derivatives, showcasing the versatility of sulfonate groups in synthetic chemistry (J van Westrenen & A D Sherry, 1992).

Radiosynthesis for Serotonin Receptors

The compound's derivative, [(18)F]FCWAY, has been utilized in developing a serotonin 5-HT(1A) receptor ligand for clinical human studies. Vuong et al. (2007) have innovated an automated one-step radiosynthesis process, improving chemical purity and yield. This advancement is crucial for producing radiopharmaceuticals with high specificity and minimal impurities, enhancing the study of neurological conditions through imaging techniques (B. Vuong et al., 2007).

Derivatization Reagent for Liquid Chromatography

Wu et al. (1997) developed a new sulfonate reagent for analytical derivatization in liquid chromatography. This reagent, designed for enhanced sensitivity and the removal of excess reagent post-analysis, reflects the compound's role in improving chromatographic analyses of analytes. Such innovations contribute to more accurate and sensitive detection methods in chemical analysis (Hsin‐Lung Wu et al., 1997).

Development of Self-Assembling Structures

Research by Shankar et al. (2011) on diethyltin(methoxy)methanesulfonate interacting with t-butylphosphonic acid illustrates the compound's potential in forming three-dimensional self-assemblies. These structures, derived from sulfonate-phosphonate ligands, exhibit unique binding modes and supramolecular assembly, indicating their application in materials science and nanotechnology (R. Shankar et al., 2011).

Antagonists for Receptor Studies

Further, its derivatives have been explored as antagonists for various receptors, highlighting their application in developing potential therapeutic agents. For instance, the preparation of piperazine derivatives as 5-HT7 receptor antagonists showcases the chemical's role in pharmacological research aimed at understanding and potentially treating conditions related to serotonin receptor dysregulation (Juhee Yoon et al., 2008).

Future Directions

Piperazine derivatives have shown potential in the treatment of Alzheimer’s disease . They have been studied for their efficacy as acetylcholinesterase inhibitors (AChEIs), which are aimed at increasing central cholinergic neurotransmission . Future research could focus on further exploring the therapeutic potential of these compounds, including “N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)methanesulfonamide”.

properties

IUPAC Name

N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylethyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O5S2/c1-22-14-5-3-13(4-6-14)16-8-10-17(11-9-16)24(20,21)12-7-15-23(2,18)19/h3-6,15H,7-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIEGEDNGYOKFDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)CCNS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)methanesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.